Kenji Kuwayama,
Hajime Miyaguchi,
Tatsuyuki Kanamori,
Kenji Tsujikawa,
Tadashi Yamamuro,
Hiroki Segawa,
Yuki Okada,
Yuko T Iwata
PMID: 32222248
DOI:
10.1016/j.aca.2020.02.050
Abstract
Ingested drugs can be taken up into nails and hairs from the bloodstream and these drugs can be stably retained over several months or more. Free edges of nails can often be used as a specimen to prove drug intake. However, the mechanism of drug uptake into the nails is unclear. Although it is presumed that there are horizontal uptake routes at the nail root and vertical uptake routes at the nail bed against the direction of growth, three-dimensional distribution analysis is required to verify this phenomenon. Herein, we first developed a method to measure the three-dimensional distribution of drugs in the nails using the combination of micro-segmentation of nails (0.2 × 1.5 × 0.06 mm size) and highly sensitive quantification of drugs by LC-MS/MS. Carbinoxamine was administered as a model compound to a subject in a single dose, and then the free edges of big toenails were collected every several weeks over a year. The three-dimensional distribution of carbinoxamine in each free edge was visualized and arranged along the collection period. Carbinoxamine was localized in the lower layer during the early collection period (up to 78 days after drug ingestion) and in the upper and middle layers later (134 days or later). The changes in the drug distribution in the nails along the collection period implied that two-way drug uptake takes place in the whole nail through both the nail bed and the nail root simultaneously. The developed analytical method could be useful to elucidate the mechanism of drug uptake into the nails.
Yaxin Deng,
Tiantian Wang,
Jinlong Li,
Wanxiao Sun,
Haibing He,
Jingxin Gou,
Yanjiao Wang,
Tian Yin,
Yu Zhang,
Xing Tang
PMID: 32805380
DOI:
10.1016/j.ijpharm.2020.119779
Abstract
The short half-life and bitter taste of carbinoxamine maleate
(CAM) lead to poor compliance by pediatric patients who are being treated for allergic rhinitis. To address these issues, carbinoxamine-resin complexes
(CRCs) were prepared by ion exchange and then coated with Kollicoat SR 30D. The resultant microencapsulated carbinoxamine-resin complexes
(MCRCs) were dispersed into the medium to obtain the final suspensions. The drug loading kinetics and thermodynamics of CRCs, anti-swelling mechanism of the impregnant in MCRCs, in vitro release, and in vivo pharmacokinetics of the suspensions were systematically evaluated. The drug loading process was found to obey a first-order kinetic process that was spontaneous, entropy-reduced and exothermic, and the diffusion of CAM into the resin was the rate-limiting step. During microencapsulation, the impregnant could create a certain buffer space to control the swelling of CRCs and maintain the coating film intact. The homemade preparations had release behaviors similar to that of the reference in vitro and achieved sustained release in vivo. The low drug loading preparation had a higher relative bioavailability of 109% owing to its faster release and better dispersibility. Therefore, the suspensions based on MCRCs could be successfully applied to treating allergic rhinitis in children.
Soha M El-Masry,
Rasha M El-Morsi
PMID: 30658353
DOI:
10.1055/a-0787-1302
Abstract
A sensitive, specific and cost-effective HPLC method was developed for quantitative determination of carbinoxamine in human plasma using liquid chromatography with ultraviolet detection. A simple liquid-liquid extraction by ethyl acetate was used to extract carbinoxamine from human plasma. Satisfactory separation was achieved by a mobile phase consisting of 20 mM ammonium dihydrogen orthophosphate containing 0.01% triethyl amine (pH adjusted to 3 by using phosphoric acid) and acetonitrile in ratio of (75:25, v/v) at a flow rate of 0.9 mL/min on Hypersil® BDS C18 column (250×4.6 mm, 5 μm) column. The UV detector was set at 260 nm. The developed method was validated in human plasma with a lower limit of quantitation of 5 ng/mL for carbinoxamine. Linearity was demonstrated over the concentration range 5-200 ng/mL. The observed within- and between-day assay precision ranged from 1.902 to 14.90%; accuracy varied between 98.87 and 108.0%. This method can be used suitably for pharmacokinetic studies and in therapeutic drug monitoring in patients treated with carbinoxamine.
Pei Li,
Jie Xiao,
Jing Liu,
Ran Liu,
Kaishun Bi,
Qing Li
PMID: 30032018
DOI:
10.1016/j.jchromb.2018.05.002
Abstract
Carbinoxamine maleate is an antihistamine drug with mild sedation effects, which is used to treat seasonal and perennial allergic rhinitis clinically. In order to optimize drug therapy, reduce drug accumulation, lessen the frequency of adverse effects and facilitate clinical research, a high performance liquid chromatography tandem mass spectrometry assay was firstly established and fully validated for the quantitative admeasurements of carbinoxamine. After extraction with ethyl acetate, the chromatographic separation was implemented on a C18 column (Hypersil GOLD, 100 mm × 2.1 mm, 3.0 μm) using gradient elution with water (containing 0.1% formic acid) and methanol at the flow rate of 0.4 mL/min. The analytes were measured under multiple reactions monitoring (MRM) mode with m/z 291.2 → 202.1 for carbinoxamine and m/z 285.0 → 193.2 for diazepam (IS) using electrospray ionization source (ESI) in the positive ion mode. A satisfactory linearity was obtained over the wide extent of 0.1-100.0 ng/mL (r > 0.99). Inter- and intra-day precision and accuracy of the assay were favorably accorded with the currently recognized limits (< 8.9%). The mean extraction recoveries for carbinoxamine ranged from 74.00% to 86.4%. The pharmacokinetic characteristics of carbinoxamine were subsequently evaluated in beagles. Following intragastric administration (0.534 mL/kg), carbinoxamine possessed a large apparent volume of distribution of the central compartment (Vc = 1005.7 ± 945.9 L/kg), oral clearance (Cl = 112.446 ± 53.249 L/h/kg), and a relatively long absorption time (T
= 2.38 ± 1.00 h). This analytical method with adequate sensitivity was applicable to pharmacokinetic study and could monitor concentrations of carbinoxamine in beagle plasma. Moreover, the methodology could be used for further bioequivalence determination and addressing metabolism associated with the drug.
Yali Liu,
Peng Li,
Rong Qian,
Tianyu Sun,
Fangzhi Fang,
Zonghua Wang,
Xue Ke,
Bohui Xu
PMID: 29521132
DOI:
10.1080/03639045.2018.1449854
Abstract
The primary objective of this study was to mask bitter taste and decrease the disintegration time of carbinoxamine maleate (CAM) orally disintegrating tablets (ODTs). In order to screen the prescription of ODTs, a novel modified in vitro disintegration method (MIVDM) was developed to measure the in vitro disintegration time. In this method, different concentrations of ethanol served as disintegration medium in order to delay the in vitro water absorption and disintegration process of tablets. The MIVDM demonstrated good in vitro and in vivo correlation and proved more precise and discriminative than other reported methods. In this research, ion exchange resins (IERs) were used to mask bitter taste for improving mouthfeel. The drug-resin ratio and reaction temperature were investigated to obtain the optimum carbinoxamine resin complexes (CRCs). The characterization of CRCs revealed an amorphous state. ODTs were prepared by direct compression. Superdisintegrants and diluents of ODTs were screened first. Further optimization was carried out by using Box-Behnken design. The effect of (X
) mannitol/microcrystalline cellulose ratio, (X
) the amount of low-substituted hydroxypropylcellulose and (X
) the hardness was investigated for achieving the lowest (Y) in vitro disintegration time. Technological characterization, wetting time, water absorption ratio, and roughness degree were evaluated. The CRCs and ODTs proved successful taste-masking efficiency. The end product improved patients' compliance. The developed MIVDM was practical for commercial use.
Azza A Moustafa,
Maha A Hegazy,
Dalia Mohamed,
Omnia Ali
PMID: 28766478
DOI:
10.5740/jaoacint.17-0078
Abstract
The presence of coloring matters in syrups usually interferes with the spectrophotometric determination of active pharmaceutical ingredients. A novel approach was introduced to eliminate the interference of sunset yellow (coloring matter) in Cyrinol syrup. Smart, simple, accurate, and selective spectrophotometric methods were developed and validated for the simultaneous determination of a ternary mixture of carbinoxamine maleate, pholcodine, and ephedrine hydrochloride in syrup. Four of the applied methods used ratio spectra: successive derivative subtraction coupled with constant multiplication, successive derivative of ratio spectra, ratio subtraction coupled with ratio difference, and ratio spectra continuous wavelet transforms zero-crossing. In addition, a method that was based on the presence of an isosbestic point, the amplitude summation method, was also established. A major advantage of the proposed methods is the simultaneous determination of the mentioned drugs without prior separation steps. These methods were successfully applied for the determination of laboratory-prepared mixtures and a commercial pharmaceutical preparation without interference from additives, thus proving the selectivity of the methods. No significant difference regarding both accuracy and precision was observed upon statistical comparison of the results obtained by the proposed methods with each other and with those of official or reported ones.
Azza A Moustafa,
Maha A Hegazy,
Dalia Mohamed,
Omnia Ali
PMID: 26519913
DOI:
10.1016/j.saa.2015.10.010
Abstract
A novel approach for the resolution and quantitation of severely overlapped quaternary mixture of carbinoxamine maleate (CAR), pholcodine (PHL), ephedrine hydrochloride (EPH) and sunset yellow (SUN) in syrup was demonstrated utilizing different spectrophotometric assisted multivariate calibration methods. The applied methods have used different processing and pre-processing algorithms. The proposed methods were partial least squares (PLS), concentration residuals augmented classical least squares (CRACLS), and a novel method; continuous wavelet transforms coupled with partial least squares (CWT-PLS). These methods were applied to a training set in the concentration ranges of 40-100 μg/mL, 40-160 μg/mL, 100-500 μg/mL and 8-24 μg/mL for the four components, respectively. The utilized methods have not required any preliminary separation step or chemical pretreatment. The validity of the methods was evaluated by an external validation set. The selectivity of the developed methods was demonstrated by analyzing the drugs in their combined pharmaceutical formulation without any interference from additives. The obtained results were statistically compared with the official and reported methods where no significant difference was observed regarding both accuracy and precision.
Yao-Te Yen,
Yin-Jue Chang,
Pin-Jung Lai,
Chi-Lun Chang,
Ting-Yueh Chen,
San-Chong Chyueh
PMID: 32098143
DOI:
10.3390/molecules25040972
Abstract
Studying the origin of opiate and/or opiate metabolites in individual urine specimens after consumption of cold syrups is vital for patients, doctors, and law enforcement. A rapid liquid chromatography-tandem mass spectrometry method using "dilute-and-shoot" analysis without the need for extraction, hydrolysis and/or derivatization has been developed and validated. The approach provides linear ranges of 2.5-1000 ng mL
for 6-acetylmorphine, codeine, chlorpheniramine, and carbinoxamine, 2.5-800 ng mL
for morphine and morphine-3-β-d-glucuronide, and 2.5-600 ng mL
for morphine-6-β-d-glucuronide and codeine-6-β-d-glucuronide, with excellent correlation coefficients (R
> 0.995) and matrix effects (< 5%). Urine samples collected from the ten participants orally administered cold syrups were analyzed. The results concluded that participants consuming codeine-containing cold syrups did not routinely pass urine tests for opiates, and their morphine-codeine concentration ratios (M/C) were not always < 1. In addition, the distribution map of the clinical total concentration of the sum of morphine and codeine against the antihistamines (chlorpheniramine or carbinoxamine) were plotted for discrimination of people who used cold syrups. The 15 real cases have been studied by using M/C rule, cutoff value, and distribution map, further revealing a potential approach to determine opiate metabolite in urine originating from cold syrups.
Xiang Sheng,
Jun Gao,
Yongjun Liu,
Chengbu Liu
PMID: 23732302
DOI:
10.1016/j.jmgm.2013.04.009
Abstract
Saccharopine dehydrogenase (SDH) is the last enzyme in the AAA pathway of l-lysine biosynthesis. On the basis of crystal structures of SDH, the whole catalytic cycle of SDH has been studied by using density functional theory (DFT) method. Calculation results indicate that hydride transfer is the rate-limiting step with an energy barrier of 25.02kcal/mol, and the overall catalytic reaction is calculated to be endothermic by 9.63kcal/mol. Residue Lys77 is proved to be functional only in the process of saccharopine deprotonation until the formation of product l-lysine, and residue His96 is confirmed to take part in multiple proton transfer processes and can be described as a proton transfer station. From the point of view of energy, the SDH catalytic reaction for the synthesis of l-lysine is unfavorable compared with its reverse reaction for the synthesis of saccharopine. These results are essentially consistent with the experimental observations from pH dependence of kinetic parameters and isotope effects.
Adhikesavan Harikrishnan,
Jayakumar Sanjeevi,
Chinnasamy Ramaraj Ramanathan
PMID: 25672597
DOI:
10.1039/c4ob02597k
Abstract
An efficient C-C bond formation strategy between aromatic/heteroaromatic π-nucleophiles and Lewis acid activated aldehydes is described. This aromatic electrophilic substitution reaction of arenes or heteroarenes is facilitated by Lewis acid AlBr3. Aromatic rings with electron donating substituents are excellent nucleophilic counterparts in this reaction, generating carbinols in excellent yields (61-94%). The formation of triarylmethanes is also witnessed in the case of certain reactive aldehydes and aromatic π-nucleophiles through reactive carbocation formation. The formation of triarylmethane is reduced to a greater extent via retardation of the second π-nucleophile addition through a Lewis base, for example, pyridine, coordination with an aluminium alkoxide intermediate. Various aliphatic aldehydes also underwent Friedel-Crafts type hydroxyalkylation and generated the expected carbinols in moderate yields (41-53%) in the presence of AlBr3. This protocol has been successfully applied to the synthesize of the (±)-carbinoxamine, a therapeutically important histamine H1 antagonist, in a one-pot manner.